5-Bromo-1-methyl-1H-pyrazole is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific compound has been synthesized and characterized using various methods, including one-pot reactions and multi-step processes. [PubChem, Compound Summary for 5-Bromo-1-Methyl-1H-Pyrazole, ]
Research suggests that 5-bromo-1-methyl-1H-pyrazole may have potential applications in various scientific fields, including:
Studies have investigated the antibacterial and antifungal activities of 5-bromo-1-methyl-1H-pyrazole derivatives. Some derivatives have shown promising results against specific bacterial and fungal strains. []
Certain derivatives of 5-bromo-1-methyl-1H-pyrazole have exhibited anticonvulsant activity in animal models. [] More research is necessary to understand their mechanism of action and potential therapeutic applications.
5-Bromo-1-methyl-1H-pyrazole is an organic compound characterized by the molecular formula C₄H₅BrN₂ and a molecular weight of approximately 161.00 g/mol. It belongs to the pyrazole family, which consists of five-membered aromatic rings containing two adjacent nitrogen atoms. The compound is notable for its bromine substituent at the fifth position of the pyrazole ring, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .
Several synthesis methods have been developed for 5-bromo-1-methyl-1H-pyrazole. A notable method involves:
An alternative method involves the use of 2-methylpyrazole 1-oxide reacted with phosphorus oxybromide in chloroform, yielding a good yield of approximately 78% .
5-Bromo-1-methyl-1H-pyrazole has several applications:
Interaction studies involving 5-bromo-1-methyl-1H-pyrazole focus on its behavior in biological systems and its potential interactions with enzymes or receptors. Preliminary data suggest that this compound could interact with various biological targets, although comprehensive studies are necessary to elucidate these interactions fully.
Several compounds share structural similarities with 5-bromo-1-methyl-1H-pyrazole, each exhibiting unique properties:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Bromo-1,3-dimethyl-1H-pyrazole | 5744-70-7 | 0.88 |
5-Bromo-1-methyl-1H-pyrazol-3-amine | 89088-55-1 | 0.83 |
5-Bromo-1-methyl-3-phenyl-1H-pyrazole | 1188116-65-5 | 0.70 |
4-Bromo-1-methyl-1H-pyrazol-3-amines | 14694172 | 0.65 |
The uniqueness of 5-bromo-1-methyl-1H-pyrazole lies in its specific bromination pattern and methyl substitution, which influence its reactivity and biological activity compared to other pyrazole derivatives. This compound's moderate lipophilicity also enhances its potential for drug-like properties, making it a subject of interest in medicinal chemistry .
Irritant